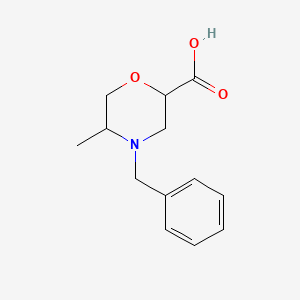
4-Benzyl-5-methylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-5-methylmorpholine-2-carboxylic acid is a chemical compound with a unique structure that includes a morpholine ring substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-methylmorpholine-2-carboxylic acid typically involves the reaction of benzylamine with methyl acrylate, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:
- Benzylamine reacts with methyl acrylate in the presence of a base.
- The intermediate product undergoes cyclization to form the morpholine ring.
- The final product is isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-5-methylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Morpholine: A simpler analog without the benzyl and methyl substitutions.
Benzylmorpholine: Similar structure but lacks the carboxylic acid group.
Methylmorpholine: Lacks the benzyl group but has a similar morpholine ring structure.
Uniqueness: 4-Benzyl-5-methylmorpholine-2-carboxylic acid is unique due to the presence of both benzyl and methyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-benzyl-5-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-10-9-17-12(13(15)16)8-14(10)7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16) |
InChI Key |
NRLTUYXAUAAJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















